molecular formula C11H15N3O2S B2602368 N'-CYCLOHEXYL-N-(1,3-THIAZOL-2-YL)ETHANEDIAMIDE CAS No. 370073-48-6

N'-CYCLOHEXYL-N-(1,3-THIAZOL-2-YL)ETHANEDIAMIDE

Cat. No.: B2602368
CAS No.: 370073-48-6
M. Wt: 253.32
InChI Key: IIKZXNFOCUOWOU-UHFFFAOYSA-N
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Description

N’-Cyclohexyl-N-(1,3-thiazol-2-yl)ethanediamide is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of a broader class of thiazole derivatives known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Future Directions

The future directions for research on “N-cyclohexyl-N’-(1,3-thiazol-2-yl)oxamide” and related compounds could include further exploration of their synthesis, characterization, and biological activities. Additionally, more research could be conducted to understand their mechanisms of action and potential applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Cyclohexyl-N-(1,3-thiazol-2-yl)ethanediamide typically involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles. These intermediates can then be further modified to introduce the cyclohexyl and ethanediamide groups .

Industrial Production Methods

This includes the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N’-Cyclohexyl-N-(1,3-thiazol-2-yl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of N’-Cyclohexyl-N-(1,3-thiazol-2-yl)ethanediamide involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity and electron density make it a suitable candidate for binding to biological macromolecules, such as enzymes and receptors. This binding can modulate the activity of these targets, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Cyclohexyl-N-(1,3-thiazol-2-yl)ethanediamide is unique due to its specific combination of cyclohexyl and ethanediamide groups attached to the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-cyclohexyl-N'-(1,3-thiazol-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c15-9(13-8-4-2-1-3-5-8)10(16)14-11-12-6-7-17-11/h6-8H,1-5H2,(H,13,15)(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKZXNFOCUOWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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